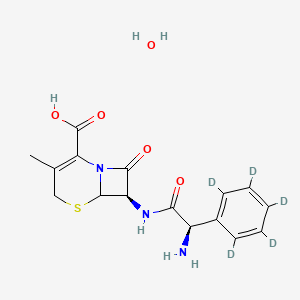
Cephalexin-d5 Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Cephalexin-d5 Hydrate is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic structure with multiple functional groups, including an amino group, a carboxylic acid group, and a thia-azabicyclo ring system. The presence of deuterium atoms in the phenyl ring adds to its uniqueness and potential utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cephalexin-d5 Hydrate involves several steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions involving thia-azabicyclo intermediates.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Incorporation of the Deuterated Phenyl Ring: The deuterated phenyl ring can be synthesized separately and then coupled to the main structure using cross-coupling reactions such as Suzuki or Heck coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cephalexin-d5 Hydrate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Cephalexin-d5 Hydrate:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound may have potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: The deuterated phenyl ring could make it useful in materials science, particularly in the development of stable isotopic labels for tracing studies.
Mécanisme D'action
The mechanism of action of Cephalexin-d5 Hydrate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.
Receptor Binding: It could bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Cephalexin-d5 Hydrate: can be compared with other similar compounds, such as:
Penicillins: These antibiotics share a similar bicyclic core but lack the deuterated phenyl ring.
Cephalosporins: Another class of antibiotics with a similar core structure but different functional groups.
Carbapenems: These compounds also have a bicyclic core but differ in their side chains and functional groups.
The uniqueness of This compound lies in its deuterated phenyl ring, which can provide stability and unique properties for research and industrial applications.
Propriétés
Formule moléculaire |
C₁₆H₁₄D₅N₃O₅S |
|---|---|
Poids moléculaire |
370.43 |
Synonymes |
(6R,7R)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo_x000B_-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate; Alcephin-d5; Alsporin-d5; Cefablan-d5; Cefadal-d5; Cefadin-d5; Taicelexin-d5; Tepaxin-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















